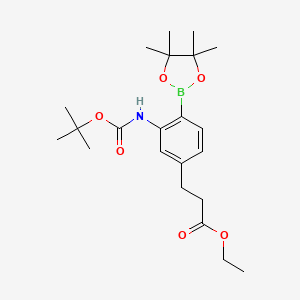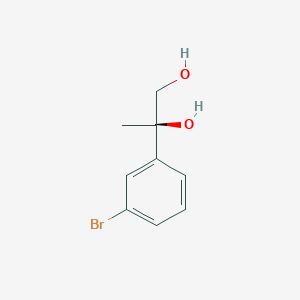
1,3-Benzodioxole-4-acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole-4-acetaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring and an acetaldehyde group attached to the fourth position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-acetaldehyde can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole, which is then subjected to further reactions to introduce the acetaldehyde group . Another method includes the acetalization of catechol with aldehydes or ketones using catalysts such as HY zeolite .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis. For instance, the acetalization and ketalization reactions using HY zeolite as a catalyst have shown high conversion and selectivity under mild conditions .
化学反应分析
Types of Reactions
1,3-Benzodioxole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
科学研究应用
1,3-Benzodioxole-4-acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: Derivatives of 1,3-benzodioxole have shown promise as cyclooxygenase inhibitors and cytotoxic agents.
Industry: It is used in the production of pesticides and pharmaceuticals due to its bioactive properties.
作用机制
The mechanism of action of 1,3-benzodioxole-4-acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to inhibit the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells . Additionally, some derivatives act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: The parent compound without the acetaldehyde group.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: A compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole-4-acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its derivatives have shown significant promise in various scientific and industrial applications, making it a compound of considerable interest .
属性
CAS 编号 |
62208-87-1 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2 |
InChI 键 |
FUCSPKRFPKVOKV-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC=CC(=C2O1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8711970.png)

![1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene](/img/structure/B8711984.png)





![2-{[3-(trifluoromethyl)benzyl]thio}-3H-imidazo[4,5-c]pyridine](/img/structure/B8712028.png)
![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)

